CTP Inhibitor

概要

説明

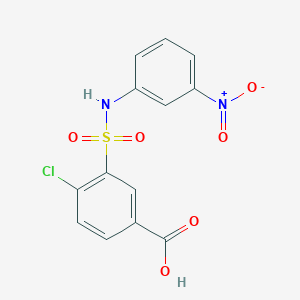

CTP Inhibitor is a chemical compound belonging to the sulfonamide class of drugs. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a nitrophenyl group, and a sulfamoyl group attached to a benzoic acid core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CTP Inhibitor typically involves multiple steps. One common method starts with the reaction of benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then undergoes nitration, reduction, amination, and sulfonation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Mechanisms of CTPS Inhibition by Small Molecules

CTPS catalyzes the ATP-dependent amination of UTP to CTP using glutamine as a nitrogen source:

Key inhibitors disrupt this reaction through distinct strategies:

-

IQC (Imidazoquinolinone CTP inhibitor) : Binds to CTPS, competitively inhibiting UTP/ATP utilization. Resistance mutations in pyrG (encoding CTPS) reduce IQC binding affinity, restoring catalytic activity .

-

Acivicin : Irreversibly inactivates CTPS by mimicking glutamine. Its isoxazoline ring undergoes nucleophilic attack by a cysteine residue in the glutaminase domain, forming a covalent adduct (3-Cl or 3-Br substituents enhance potency) .

-

NADH/NADPH : Noncompetitive inhibitors with IC₅₀ values of 470 ± 40 μM (NADH) and 450 ± 20 μM (NADPH). Synergistic inhibition occurs with CTP, altering enzyme cooperativity .

Synergistic Allosteric Inhibition by Nucleotide Pairs

CTP and UTP act synergistically to inhibit aspartate transcarbamoylase (ATCase), a key pyrimidine biosynthesis enzyme:

| Condition | Inhibition (%) | Effector Concentration |

|---|---|---|

| CTP (2 mM) + UTP (2 mM) | 90–95 | pH 7.0, 50 mM aspartate |

| CTP alone | 40–60 | Same conditions |

This synergism arises from UTP enhancing CTP’s binding to regulatory sites, inducing structural reorientation that reduces catalytic efficiency .

Table 1: Substrate and Effector Kinetics for E. coli CTPS

| Parameter | UTP (μM) | ATP (μM) | Glutamine (μM) |

|---|---|---|---|

| 59 ± 15 | 130 ± 10 | 360 ± 20 | |

| Hill coefficient () | 1.4 ± 0.3 | 1.7 ± 0.2 | 1.1 ± 0.1 |

Table 2: Inhibition Constants for CTPS Effectors

| Inhibitor | IC₅₀ (μM) | Activation/Inhibition Type |

|---|---|---|

| CTP | 370 ± 60 | Competitive |

| GTP | 38 ± 3 | Allosteric activation |

| NADH | 470 ± 40 | Noncompetitive |

Structural and Conformational Effects on Inhibition

-

Metal-Dependent Binding : Mg²⁺ coordinates with CTP’s phosphate groups, stabilizing a compact enzyme conformation. Inhibitors like dF-dCTP exploit this geometry, achieving values < 1 nM .

-

RNA Polymerase Inhibition : ddhCTP (an endogenous CTP analog) disrupts Mg²⁺ coordination in viral RNA polymerase, increasing Mgₐ–Mgᵦ distance from 4.48 Å (CTP) to 4.96 Å. This misaligns catalytic residues, reducing fidelity .

Covalent Inhibition Mechanisms

Acivicin derivatives form irreversible adducts via nucleophilic substitution:

textCys–SH + Cl/Br–Isoxazoline → Cys–S–Isoxazoline + HCl/HBr

科学的研究の応用

Introduction to CTP Inhibitors

Cytidine triphosphate (CTP) inhibitors are compounds that target the enzyme CTP synthase (CTPS), which plays a crucial role in the biosynthesis of nucleotides essential for RNA and DNA synthesis. The inhibition of CTPS has garnered attention for its potential applications in cancer therapy, antimicrobial treatments, and metabolic disorder management. This article will explore the scientific research applications of CTP inhibitors, supported by comprehensive data tables and documented case studies.

Key Mechanisms

- Inhibition of Nucleotide Synthesis : CTP is a precursor for RNA and DNA synthesis. Inhibiting its production can lead to reduced cell proliferation.

- Induction of Apoptosis : Studies have shown that CTP inhibitors can selectively induce apoptosis in cancer cells without affecting normal cells.

Case Study: STP938

STP938 is a selective inhibitor of CTPS1 that has shown promise in preclinical studies. In vitro assays demonstrated that STP938 induces apoptosis in various cancer cell lines, particularly those derived from hematological malignancies.

- Cell Line Sensitivity : In a study involving 200 cancer cell lines, 77% of hematological cancer lines exhibited an IC50 < 100 nM when treated with STP938, compared to only 15% for solid tumors .

- Xenograft Studies : Murine models implanted with T-cell acute lymphoblastic leukemia (T-ALL) cells showed significant tumor growth inhibition following treatment with STP938, indicating its potential as an effective therapeutic agent .

Combination Therapies

Research has indicated that combining CTP inhibitors with other treatments may enhance their efficacy. For instance, the combination of mitochondrial citrate transporter (CTP) inhibitors with PMCT inhibitors resulted in a greater cytotoxic effect on hepatocellular carcinoma cells than either inhibitor alone .

Antimicrobial Applications

CTP inhibitors also hold potential as antimicrobial agents. The isoquinoline derivative IQC has been identified as an effective inhibitor of CTP synthetase in Bacillus subtilis, demonstrating selective activity against mutant strains lacking penicillin-binding proteins .

Structural Insights and Future Directions

Recent structural studies utilizing cryo-electron microscopy have elucidated the mechanisms by which CTP synthase is regulated within biological systems. These insights pave the way for the development of novel therapeutic strategies targeting bacterial pathogens through specific inhibition of CTPS .

Notable Findings

- Binding Mechanisms : The structure of prokaryotic CTP synthase was resolved in complex with covalent inhibitors, revealing critical interactions that could inform future drug design .

- Evolutionary Insights : Understanding metabolic filamentation in CTPS provides an evolutionary perspective that may guide the development of new inhibitors targeting bacterial infections.

Summary Table of CTP Inhibitors and Their Applications

作用機序

The mechanism of action of CTP Inhibitor involves its interaction with specific molecular targets and pathways. As a sulfonamide, it likely inhibits the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .

類似化合物との比較

Similar Compounds

4-Chloro-3-sulfamoylbenzoic acid: Shares a similar core structure but lacks the nitrophenyl group.

3-(Aminosulfonyl)-4-chlorobenzoic acid: Another related compound with similar functional groups.

Uniqueness

CTP Inhibitor is unique due to the presence of both the nitrophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

Cytidine triphosphate (CTP) inhibitors are compounds that target CTP synthetase (CTPS), an essential enzyme in nucleotide metabolism. This article provides a comprehensive overview of the biological activity of CTP inhibitors, highlighting their mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of CTP Synthetase Function

CTPS catalyzes the conversion of UTP to CTP, a critical step in the synthesis of RNA, DNA, and phospholipids. The enzyme's activity is tightly regulated through allosteric mechanisms and feedback inhibition, making it a potential target for drug development in various diseases, including cancer and autoimmune disorders .

CTP inhibitors primarily function by:

- Competitive Inhibition : Compounds such as Acivicin bind to the glutaminase domain of CTPS, mimicking the natural substrate L-glutamine. This binding leads to irreversible inactivation of the enzyme through the formation of a covalent adduct .

- Polymerization Disruption : Some CTP inhibitors prevent the polymerization of CTPS, which is necessary for its enzymatic activity. This polymerization can sterically hinder conformational changes required for enzyme function .

1. Inhibition and Cellular Growth

A study demonstrated that the isoquinoline derivative IQ-1 carboxylic acid (IQC) effectively inhibits CTPS activity in Bacillus subtilis. The growth inhibition caused by IQC could be partially rescued by adding cytidine to the culture medium, indicating that CTP synthesis is crucial for cellular proliferation .

| Parameter | IQC Treatment | Control |

|---|---|---|

| Zone of Inhibition | Reduced with cytidine | Significant inhibition |

| CTP Production | Decreased | Normal levels |

2. CTPS1 and Autoimmunity

Research on CTPS1 knockout mice revealed that inactivation of this enzyme prevents fatal systemic autoimmunity. Mice lacking CTPS1 exhibited impaired T cell proliferation but retained effector functions like cytokine production. This highlights the enzyme's role in immune cell activation and suggests its potential as a therapeutic target for autoimmune conditions .

| Mouse Model | Proliferation | Antibody Response |

|---|---|---|

| CTPS1 Knockout | Impaired | Reduced IgM and IgG1 levels |

| Wild Type | Normal | Normal antibody response |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies on various CTP inhibitors have shown that modifications to their chemical structure can significantly enhance their inhibitory potency against CTPS. For instance, substituting chlorine with bromine in Acivicin resulted in a threefold increase in inhibitory activity, translating into enhanced anti-trypanosomal effects without increasing toxicity to mammalian cells .

特性

IUPAC Name |

4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-11-5-4-8(13(17)18)6-12(11)23(21,22)15-9-2-1-3-10(7-9)16(19)20/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQJWNGBILZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360111 | |

| Record name | 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412940-35-3 | |

| Record name | 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 412940-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。